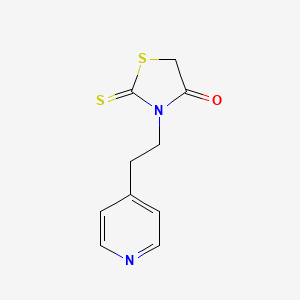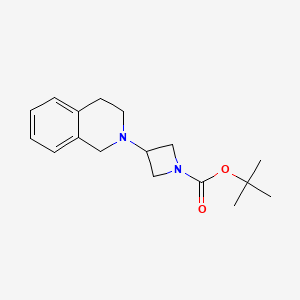
3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one
描述
3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one: is a heterocyclic compound featuring a thiazolidinone core with a pyridine substituent. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-pyridine-4-ylethylamine and carbon disulfide.
Formation of Intermediate: The initial step involves the reaction of 2-pyridine-4-ylethylamine with carbon disulfide in the presence of a base such as potassium hydroxide to form the dithiocarbamate intermediate.
Cyclization: The intermediate undergoes cyclization with chloroacetic acid to yield 3-(2-pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one.
Industrial Production Methods:
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, converting the thioxo group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, especially at the carbonyl carbon, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; often carried out in the presence of a base or catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Alkylated or acylated derivatives of the thiazolidinone ring.
科学研究应用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalytic processes.
Biology:
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
Enzyme Inhibition: The compound has been investigated for its ability to inhibit certain enzymes, which could be useful in treating diseases like cancer or inflammation.
Medicine:
Drug Development: Due to its biological activities, the compound is being explored as a lead compound in drug discovery programs, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry:
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
作用机制
The mechanism by which 3-(2-pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the pyridine moiety can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
相似化合物的比较
2-Thioxo-1,3-thiazolidin-4-one: Lacks the pyridine substituent, resulting in different biological activities and chemical properties.
3-(2-Pyridin-4-ylethyl)-1,3-thiazolidin-4-one: Similar structure but without the thioxo group, leading to variations in reactivity and biological effects.
Uniqueness:
3-(2-Pyridin-4-ylethyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both the thioxo group and the pyridine substituent, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other thiazolidinone derivatives.
属性
IUPAC Name |
3-(2-pyridin-4-ylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS2/c13-9-7-15-10(14)12(9)6-3-8-1-4-11-5-2-8/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDMOZZJDFUYIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901228472 | |
| Record name | 3-[2-(4-Pyridinyl)ethyl]-2-thioxo-4-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901228472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105192-22-0 | |
| Record name | 3-[2-(4-Pyridinyl)ethyl]-2-thioxo-4-thiazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105192-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(4-Pyridinyl)ethyl]-2-thioxo-4-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901228472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-4-oxo-1,3-oxazolidine-2-carboxylate](/img/structure/B1416052.png)
![4-(4-Bromo-3-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416053.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)pyridin-3-yl]piperazine-2-carboxylic acid](/img/structure/B1416054.png)
![4-[2-Fluoro-6-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416055.png)
![4-(5-Bromopyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416056.png)
![4-[5-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416062.png)
![4-[2-Bromo-4-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416064.png)
![4-(3-Formylpyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416066.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid](/img/structure/B1416070.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1416071.png)
![4-[4-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416072.png)
![4-(4-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416074.png)
![4-(4-Fluoro-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416075.png)
